molecular formula C17H25NO2 B261449 N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

Número de catálogo B261449
Peso molecular: 275.4 g/mol
Clave InChI: WYXYOXWYSOVEPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide, also known as S-(+)-ketamine, is a chiral derivative of ketamine, which is a widely used anesthetic and analgesic drug. S-(+)-ketamine has been found to have unique properties that make it a promising candidate for various scientific research applications.

Aplicaciones Científicas De Investigación

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has been found to have various scientific research applications, including the study of depression, anxiety, and addiction. It has been shown to have rapid and long-lasting antidepressant effects in animal models and human clinical trials. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has also been found to have anxiolytic effects and can reduce symptoms of post-traumatic stress disorder (PTSD). In addition, it has been studied as a potential treatment for addiction to drugs such as cocaine and alcohol.

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine is not fully understood, but it is thought to involve the modulation of glutamate neurotransmission. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the NMDA receptor, N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine increases the release of glutamate and activates other receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This leads to the activation of downstream signaling pathways and the induction of synaptic plasticity, which is thought to be responsible for the antidepressant and anxiolytic effects of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the activation of neurotrophic factors. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has also been found to increase the expression of immediate early genes (IEGs), which are involved in the regulation of neuronal activity and synaptic plasticity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has several advantages for lab experiments, including its rapid onset of action, long-lasting effects, and low toxicity. It can be administered via various routes, including intravenous, intramuscular, and subcutaneous injection, as well as intranasal and oral routes. However, N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine also has some limitations, including its high cost, the need for chiral resolution techniques, and the potential for abuse and addiction.

Direcciones Futuras

There are several future directions for the study of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine, including the development of new analogs and derivatives with improved pharmacological properties. Researchers are also investigating the potential of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine for the treatment of other psychiatric and neurological disorders, such as bipolar disorder, schizophrenia, and Alzheimer's disease. In addition, there is a growing interest in the use of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine as a tool for studying the neurobiology of depression and other mood disorders.

Métodos De Síntesis

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine can be synthesized from its racemic form, ketamine, by using chiral resolution techniques. One of the most common methods is to use chiral stationary phases in high-performance liquid chromatography. This method separates the two enantiomers of ketamine, and the N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine can be isolated and purified. Another method is to use asymmetric synthesis, which involves the use of chiral reagents or catalysts to selectively produce the N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine.

Propiedades

Nombre del producto

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

Fórmula molecular

C17H25NO2

Peso molecular

275.4 g/mol

Nombre IUPAC

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

InChI

InChI=1S/C17H25NO2/c1-13-9-10-16(11-14(13)2)20-12-17(19)18(3)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3

Clave InChI

WYXYOXWYSOVEPM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

SMILES canónico

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.